Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate
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Overview
Description
Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of the heptoxyphenyl and pyrrolidinyl groups. The final step involves the formation of the azanium and oxoacetate moieties. Detailed reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Diethyl-[2-[(2-hexoxyphenyl)carbamoyloxy]-3-(2,3,4,5-tetrahydropyrrol-1-yl)propyl]azanium;2-hydroxy-2-oxoacetate
- Diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates
Uniqueness
Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H45N3O7 |
---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C25H43N3O3.C2H2O4/c1-4-7-8-9-14-19-30-24-16-11-10-15-23(24)26-25(29)31-22(20-27(5-2)6-3)21-28-17-12-13-18-28;3-1(4)2(5)6/h10-11,15-16,22H,4-9,12-14,17-21H2,1-3H3,(H,26,29);(H,3,4)(H,5,6) |
InChI Key |
OQJIUXLXGVMDCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)C[NH+](CC)CC.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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